1-[(4-bromophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-[(4-bromophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative featuring a carboxamide group at position 3 of the pyridine ring. The compound is substituted with a 4-bromophenylmethyl group at position 1 and a 2,4-difluorophenyl group on the amide nitrogen. This structural configuration combines halogenated aromatic moieties (bromine and fluorine) with the dihydropyridine core, a scaffold often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF2N2O2/c20-13-5-3-12(4-6-13)11-24-9-1-2-15(19(24)26)18(25)23-17-8-7-14(21)10-16(17)22/h1-10H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZXTIFGFCKXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(4-bromophenyl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a dihydropyridine core substituted with bromophenyl and difluorophenyl groups. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds often exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
Dihydropyridines have been studied for their ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Compounds in this class have demonstrated promising AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Urease : The target compound's analogs have also been reported to exhibit strong urease inhibition, with IC50 values indicating high potency compared to standard reference compounds .
Anticancer Properties
Preliminary studies suggest that dihydropyridine derivatives may possess anticancer properties. For example, certain synthesized compounds showed significant cytotoxic effects against various cancer cell lines in vitro, comparable to established chemotherapeutics .
Case Studies and Research Findings
- Dihydropyridine Derivative Study :
- Antimicrobial Screening :
Table of Biological Activities
The mechanisms underlying the biological activities of the compound are likely multifaceted:
- Enzyme Interaction : The structural features may facilitate binding to active sites on enzymes such as AChE and urease.
- Cellular Uptake : The lipophilicity introduced by bromophenyl and difluorophenyl groups may enhance cellular uptake, promoting bioactivity.
- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, contributing to their therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous dihydropyridine derivatives and halogenated carboxamides. Below is a detailed analysis supported by experimental
Structural and Functional Group Comparisons
Key Observations
Halogenation Effects :
- Bromine (Br) in the 4-bromophenylmethyl group may enhance antimicrobial or anticancer activity via hydrophobic interactions and halogen bonding .
- Fluorine (F) in the 2,4-difluorophenyl group likely improves metabolic stability and pharmacokinetics, as seen in fluorinated analogs .
Dihydropyridine Core :
- The 2-oxo-1,2-dihydropyridine scaffold is common in bioactive compounds, facilitating π-π stacking and hydrogen bonding with biological targets .
Substituent Positioning :
- Derivatives with para-substituted halogens (e.g., 4-Br, 4-F) generally exhibit higher activity than ortho/meta analogs due to optimal steric and electronic effects .
Mechanistic Insights
- Anticancer Activity : Nitro and halogenated derivatives (e.g., 1-(3-nitrophenyl)-N-(4-fluorophenyl)-2-oxo-...) induce apoptosis or enzyme inhibition, suggesting the target compound may act similarly .
- Antimicrobial Activity : Brominated analogs (e.g., 1-(4-bromophenyl)-N-(4-methylphenyl)-...) highlight bromine’s role in disrupting microbial membranes or enzymes .
- Structural Planarity : Conjugation across the amide bridge and aromatic rings (as in ’s crystal structure) may enhance DNA intercalation or protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
